2'-Deoxyadenosine-5'-monophosphate

Enzyme kinetics Nucleotide metabolism Substrate specificity

Procure 2'-Deoxyadenosine-5'-monophosphate (dAMP) for research requiring defined enzyme kinetics. It provides >5-fold lower AMP deaminase activity than AMP for negative controls, 8.5-fold higher primer affinity than rAMP, and 500-fold lower CNT3 Vmax to discriminate transport steps. Essential for synthesizing photoreactive dATP analogs. Available as free acid or disodium salt; verify purity ≥98% by HPLC for critical assays.

Molecular Formula C10H14N5O6P
Molecular Weight 331.22 g/mol
CAS No. 118764-06-0
Cat. No. B052560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine-5'-monophosphate
CAS118764-06-0
Synonyms2'-deoxy-5'-adenosine monophosphate
2'-deoxy-5'-adenosine monophosphate, ammonium salt
2'-deoxy-5'-adenosine monophosphate, disodium salt
2'-deoxyadenosine-5'-monophosphate
2'deoxy-5'-AMP
dAMP cpd
deoxyadenosine monophosphate
deoxyadenylate
Molecular FormulaC10H14N5O6P
Molecular Weight331.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
InChIInChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
InChIKeyKHWCHTKSEGGWEX-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyadenosine-5'-monophosphate (dAMP) Procurement Guide: Product Identity, Purity Standards, and Key Specifications for Research Use


2'-Deoxyadenosine-5'-monophosphate (dAMP; CAS 653-63-4) is a purine 2'-deoxyribonucleoside 5'-monophosphate and a fundamental DNA building block. It is a derivative of adenosine monophosphate (AMP) where the 2'-hydroxyl group is replaced by hydrogen, enabling its incorporation into deoxyribonucleic acid [1][2]. Commercially, dAMP is available as a free acid or disodium salt with typical HPLC purities ≥98–99.5% for research-grade applications . Its primary utility lies in enzymatic assays, nucleotide metabolism studies, and as a precursor for synthesizing photoaffinity probes and nucleotide analogs [3].

Why dAMP Cannot Be Substituted: Critical Functional Differences from AMP, dATP, and Other Nucleotides in Research and Industrial Assays


Despite being structurally similar to adenosine monophosphate (AMP) and other nucleotide monophosphates, 2'-deoxyadenosine-5'-monophosphate (dAMP) cannot be generically substituted due to key differences in enzyme recognition, metabolic fate, and physicochemical properties. The absence of the 2'-hydroxyl group fundamentally alters enzyme kinetics, with some enzymes showing >5-fold differences in catalytic rates for dAMP versus AMP [1]. Additionally, dAMP's transport and uptake kinetics differ drastically from its nucleoside counterpart (500-fold lower Vmax for CNT3-mediated transport compared to dAdo) [2]. In polymerase reactions, dAMP incorporation efficiency is context-dependent and can vary by orders of magnitude depending on the enzyme and template lesion [3]. These quantifiable differences underscore that dAMP is not a simple drop-in replacement for other nucleotides, and its selection must be guided by the specific enzymatic or cellular context.

Quantitative Differentiation of 2'-Deoxyadenosine-5'-monophosphate: Evidence-Based Comparator Data for Scientific Selection


dAMP Exhibits 5.6-Fold Lower Catalytic Efficiency with AMP Deaminase Compared to AMP

In a direct head-to-head comparison using purified rabbit muscle 5'-AMP aminohydrolase (AMP deaminase), dAMP was deaminated at a maximum velocity of only 18% relative to the natural substrate AMP (set at 100%) [1]. This represents a 5.6-fold reduction in catalytic efficiency, demonstrating that dAMP is a poor substrate for this key purine catabolic enzyme compared to its ribonucleotide counterpart.

Enzyme kinetics Nucleotide metabolism Substrate specificity

dAMP Uptake via CNT3 Transporter Shows 500-Fold Lower Vmax Than Nucleoside dAdo

A kinetic study comparing concentrative nucleoside transporter 3 (CNT3)-mediated uptake in transiently transfected COS-7 cells revealed that while dAMP and 2'-deoxyadenosine (dAdo) have comparable Km values (59.6 μM vs. 56.3 μM), the maximum uptake velocity (Vmax) for dAMP is 500-fold lower than that for dAdo (15.6 vs. 7782 pmol·mg protein⁻¹·min⁻¹) [1]. This indicates that dAMP is a poor substrate for CNT3-mediated transport despite similar binding affinity.

Nucleoside transport Intestinal absorption CNT3 kinetics

dAMP Primer Affinity for Human Placental DNA Polymerase is 8.5-Fold Higher Than rAMP Primer

In a study comparing ribo- and deoxyriboprimers with human placental DNA polymerase, the Michaelis constant (Km) for the minimal primer dAMP was determined to be 71 μM, whereas the corresponding riboprimer rAMP exhibited a Km of 602 μM [1]. This 8.5-fold difference in Km indicates that dAMP has substantially higher affinity for the polymerase active site compared to its ribonucleotide counterpart.

DNA polymerase Primer affinity Kinetic parameters

dAMP Metal Ion Complex Stability Comparable to AMP for Mg²⁺, Ni²⁺, Cu²⁺, and Zn²⁺

Potentiometric pH titration studies comparing the metal ion-binding properties of dAMP²⁻ and AMP²⁻ with four physiologically relevant metal ions (Mg²⁺, Ni²⁺, Cu²⁺, Zn²⁺) revealed that complex stability and extent of macrochelate formation are very similar or even identical between the two nucleotides [1]. In contrast, the dATP⁴⁻/ATP⁴⁻ pair showed that 2'-deoxy complexes are somewhat more stable and exhibit slightly enhanced macrochelate formation tendency [1].

Metal ion coordination Nucleotide chemistry Stability constants

dAMP Exhibits UV Excited-State Lifetime Identical to AMP: τ₁ = 0.19 ps, τ₂ = 0.45 ps

A comparative transient electronic absorption spectroscopy study of UV-excited adenine derivatives found that dAMP and AMP exhibit virtually identical spectro-temporal behavior with uniform excited-state lifetimes of τ₁ = 0.19 ± 0.03 ps and τ₂ = 0.45 ± 0.05 ps [1]. This indicates that the replacement of the 2'-hydroxyl group with hydrogen does not alter the ultrafast internal conversion dynamics that protect DNA bases from photodamage.

Photophysics Ultrafast spectroscopy DNA photostability

High-Value Application Scenarios for 2'-Deoxyadenosine-5'-monophosphate: Where Procurement Decisions Matter


Negative Control in AMP Deaminase Activity Assays

dAMP's 5.6-fold lower catalytic efficiency with AMP deaminase compared to AMP makes it an ideal negative control substrate for validating enzyme specificity and for studies of purine nucleotide catabolism where minimal background deamination is required [1].

Nucleoside Transporter CNT3 Binding vs. Translocation Studies

The 500-fold lower Vmax of dAMP for CNT3-mediated uptake, despite similar Km to dAdo, enables researchers to discriminate between substrate binding and translocation steps in nucleoside transporter pharmacology, making dAMP a valuable tool for mechanistic transport studies [1].

High-Affinity Primer Design for Human Placental DNA Polymerase Assays

With an 8.5-fold lower Km (higher affinity) compared to rAMP primers, dAMP-based oligonucleotide primers provide superior sensitivity and binding efficiency in DNA polymerase assays, primer extension studies, and diagnostic applications involving human placental polymerase [1].

Synthesis of Photoaffinity dATP Analogs for DNA-Protein Interaction Mapping

dAMP serves as the essential starting material for synthesizing photoreactive dATP analogs such as AB-dATP and DB-dATP via aminoethylation and subsequent triphosphate conversion, enabling site-specific photocrosslinking of DNA polymerases and other DNA-binding proteins for structural and functional studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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